2-氯-6-氟-8-硝基喹啉

描述

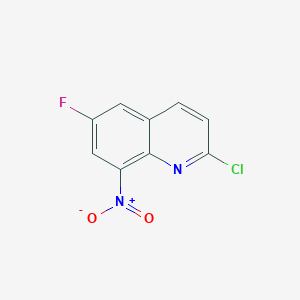

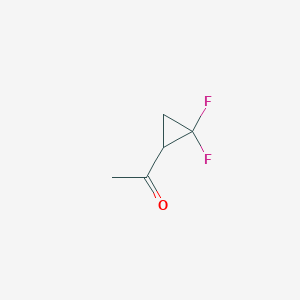

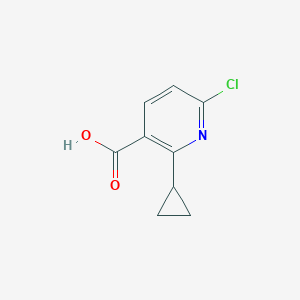

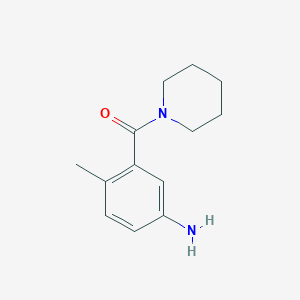

2-Chloro-6-fluoro-8-nitroquinoline is a chemical compound with the molecular formula C9H4ClFN2O2 . It is a type of quinoline, a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and are utilized in areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Synthesis Analysis

The synthesis of fluorinated quinolines like 2-Chloro-6-fluoro-8-nitroquinoline involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Nucleophilic displacement of chlorine atoms with the fluoride ion is one of the most common methods to obtain fluorinated quinolines from their chloro analogues .Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoro-8-nitroquinoline is based on the quinoline skeleton, which is the first representative of the family of benzazines bearing one nitrogen atom . The quinoline ring system is widespread in nature .Chemical Reactions Analysis

Fluorinated quinolines, including 2-Chloro-6-fluoro-8-nitroquinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-6-fluoro-8-nitroquinoline is 226.59 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.科学研究应用

抗菌性能

已合成新的8-硝基氟喹诺酮衍生物,包括与2-氯-6-氟-8-硝基喹啉相关的衍生物,并对它们的抗菌性能进行了评估。这些化合物对革兰氏阳性和阴性细菌菌株表现出有趣的活性。引入不同的取代基,如一次胺基团,已显示出影响它们的抗菌效力,某些衍生物对金黄色葡萄球菌表现出良好的活性(Al-Hiari等,2007)[https://consensus.app/papers/synthesis-properties-8nitrofluoroquinolone-alhiari/0ccb941f465055a5a5688f6d7bdb43cb/?utm_source=chatgpt]。

抗癌活性

喹啉衍生物也被探索其作为抗癌药物的潜力。从7-氯-6-氟-8-硝基-4-氧喹啉-3-羧酸酯合成的四环氟喹诺酮在体外显示出有希望的抗微生物和抗增殖活性。一些化合物对乳腺肿瘤和非小细胞肺癌细胞显示出生长抑制作用,而对正常人皮肤成纤维细胞没有细胞毒性(Al-Trawneh等,2010)[https://consensus.app/papers/synthesis-evaluation-fluoroquinolones-anticancer-altrawneh/b2e4d66d4c81560c9b0c2272657d0ee5/?utm_source=chatgpt]。

材料科学应用

在材料科学中,已研究了喹啉衍生物的晶体结构,以了解它们的分子相互作用和潜在应用。例如,已分析了某些硝基苯甲酸与喹啉衍生物的氢键共晶体,突出了它们的结构特性(Gotoh&Ishida,2019)[https://consensus.app/papers/structures-3chloro2nitrobenzoic-quinoline-derivatives-gotoh/c0458e2c4c055348b388ee81b617c1b2/?utm_source=chatgpt]。

作用机制

are a class of organic compounds with a heterocyclic aromatic ring structure. They are widespread in nature and have been used traditionally in various medicinal applications . For example, quinine, a quinoline alkaloid, has long been used as an antimalarial drug . Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities .

The introduction of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of the compounds and provide some unique properties . Fluorinated quinolines have been used as a basic structure for the development of synthetic antimalarial drugs .

The synthesis of fluorinated quinolines often involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to the functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been discussed .

未来方向

Fluorinated quinolines, including 2-Chloro-6-fluoro-8-nitroquinoline, have found applications in various fields such as medicine, agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

属性

IUPAC Name |

2-chloro-6-fluoro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-8-2-1-5-3-6(11)4-7(13(14)15)9(5)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFXHLZULBLODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)

![5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1457312.png)